(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid
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Overview
Description
“(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid” is a chemical compound with the CAS Number: 97968-85-9 . It has a molecular weight of 216.24 and its molecular formula is C12H12N2O2 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid” is 1S/C12H12N2O2/c15-11(16)7-14-10-4-2-1-3-9(10)13-12(14)8-5-6-8/h1-4,8H,5-7H2,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid” is a solid compound . It has a molecular weight of 216.24 and its molecular formula is C12H12N2O2 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The compound 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid, a variant of the subject compound, has been used as a bifunctional formyl-acid in the synthesis of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides under Ugi conditions, highlighting its utility in multi-component chemical syntheses (Ghandi, Zarezadeh, & Taheri, 2010).
Characterization and Analysis : The benzimidazole derivatives, including those related to the subject compound, are characterized through various analytical techniques such as spectral and elemental analysis, as demonstrated in the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).
Crystal Structure Determination : Detailed crystal structure analysis has been conducted on related benzimidazole compounds, providing insights into the molecular conformation and bonding characteristics (Ozbey, Kuş, & Göker, 2001).
Biological and Pharmacological Applications
Antimicrobial and Antitubercular Activities : Certain benzimidazole acetic acid derivatives, similar to the query compound, have shown promising antimicrobial and anti-tubercular activities, as seen in their screening against various pathogens (Maste, Jeyarani, Kalekar, & Bhat, 2011).
Anticancer Potential : Some benzimidazole derivatives have been evaluated for their anticancer activities. For example, certain 1H-benzimidazol-2-yl-methyl derivatives have shown notable efficacy against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Immunotropic Activity : Derivatives of benzimidazolyl-2-thio acetic acids, which are structurally related to the subject compound, have been synthesized and tested for their immunotropic activities (Khaliullin, Alekhin, Klen, Ryabchinskaya, Kataev, & Bogdanova, 2004).
Aldose Reductase Inhibition : Acetic acid derivatives of benzimidazole, including triazino[4,3-a]benzimidazole, have been identified as potent aldose reductase inhibitors, showing potential in the treatment of diabetic complications such as cataracts (Da Settimo, Primofiore, Da Settimo, La Motta, Taliani, Simorini, Novellino, Greco, Lavecchia, & Boldrini, 2001).
Safety And Hazards
properties
IUPAC Name |
2-(2-cyclopropylbenzimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11(16)7-14-10-4-2-1-3-9(10)13-12(14)8-5-6-8/h1-4,8H,5-7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCIUZFLHYEPHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540117 |
Source
|
Record name | (2-Cyclopropyl-1H-benzimidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40540117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid | |
CAS RN |
97968-85-9 |
Source
|
Record name | (2-Cyclopropyl-1H-benzimidazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40540117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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